Cas no 1157308-19-4 (1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one)
1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one
- 1157308-19-4
- EN300-395008
- 1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one
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- Inchi: 1S/C12H16O2S/c1-2-10-3-5-11(6-4-10)12(14)9-15-8-7-13/h3-6,13H,2,7-9H2,1H3
- InChI Key: ITKVQUKTZYHOMR-UHFFFAOYSA-N
- SMILES: S(CCO)CC(C1C=CC(=CC=1)CC)=O
Computed Properties
- Exact Mass: 224.08710092g/mol
- Monoisotopic Mass: 224.08710092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 62.6Ų
1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-395008-0.05g |
1-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one |
1157308-19-4 | 0.05g |
$768.0 | 2023-03-02 | ||
| Enamine | EN300-395008-0.1g |
1-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one |
1157308-19-4 | 0.1g |
$804.0 | 2023-03-02 | ||
| Enamine | EN300-395008-0.25g |
1-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one |
1157308-19-4 | 0.25g |
$840.0 | 2023-03-02 | ||
| Enamine | EN300-395008-0.5g |
1-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one |
1157308-19-4 | 0.5g |
$877.0 | 2023-03-02 | ||
| Enamine | EN300-395008-1.0g |
1-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one |
1157308-19-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-395008-2.5g |
1-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one |
1157308-19-4 | 2.5g |
$1791.0 | 2023-03-02 | ||
| Enamine | EN300-395008-5.0g |
1-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one |
1157308-19-4 | 5.0g |
$2650.0 | 2023-03-02 | ||
| Enamine | EN300-395008-10.0g |
1-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one |
1157308-19-4 | 10.0g |
$3929.0 | 2023-03-02 |
1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one
Research Brief on 1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one (CAS: 1157308-19-4)
1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one (CAS: 1157308-19-4) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its unique chemical structure, featuring an ethylphenyl group and a hydroxyethylsulfanyl moiety, makes it a versatile building block for the development of pharmacologically active agents. Researchers have explored its utility in the design of enzyme inhibitors, particularly those targeting metabolic pathways involved in inflammatory and neoplastic diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor in the synthesis of small-molecule inhibitors of protein kinases. The study demonstrated that derivatives of 1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one exhibited promising inhibitory activity against specific kinase targets, with IC50 values in the low micromolar range. These findings suggest potential applications in oncology, where kinase inhibitors are a cornerstone of targeted therapy.
Another area of interest is the compound's potential as a modulator of oxidative stress pathways. A recent preprint on bioRxiv reported that 1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one and its analogs could scavenge reactive oxygen species (ROS) in vitro, indicating possible utility in the treatment of oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular conditions. However, further in vivo studies are needed to validate these preliminary results.
The synthesis of 1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one has also been optimized in recent years. A 2022 publication in Organic Process Research & Development described a scalable and cost-effective synthetic route, which improved yield and purity compared to previous methods. This advancement is critical for facilitating large-scale production and enabling further pharmacological evaluation.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, have yet to be thoroughly investigated. Additionally, more structure-activity relationship (SAR) studies are needed to refine its derivatives for enhanced potency and selectivity. Collaborative efforts between chemists and biologists will be essential to address these gaps and unlock the full therapeutic potential of this compound.
In conclusion, 1-(4-Ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one (CAS: 1157308-19-4) represents a promising scaffold in medicinal chemistry, with applications ranging from kinase inhibition to oxidative stress modulation. Continued research and development efforts are expected to yield novel therapeutics based on this compound, contributing to advancements in the treatment of various diseases.
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